molecular formula C6H2Cl3FO2S B172166 4,5-Dichloro-2-fluorobenzenesulfonyl chloride CAS No. 13656-52-5

4,5-Dichloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B172166
CAS No.: 13656-52-5
M. Wt: 263.5 g/mol
InChI Key: ASIHENVNFXQLOH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C6H2Cl3FO2S. It is widely used in scientific research and industrial applications due to its unique chemical properties. This compound is particularly valuable in the synthesis of various pharmaceuticals and materials, making it an essential tool in advancing our understanding of complex chemical systems.

Preparation Methods

The synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 4,5-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity .

Industrial production methods often involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain precise reaction conditions. These methods are designed to produce the compound efficiently while minimizing impurities and by-products .

Chemical Reactions Analysis

4,5-Dichloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

    Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields sulfonamides, while reactions with alcohols produce sulfonate esters .

Scientific Research Applications

4,5-Dichloro-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups into complex molecular structures.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the activity and function of the target biomolecules, providing insights into their biological roles .

Comparison with Similar Compounds

4,5-Dichloro-2-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

    4-Chloro-2-fluorobenzenesulfonyl chloride: This compound has similar reactivity but lacks the additional chlorine atom at the 5-position, which can influence its chemical behavior and applications.

    2-Fluorobenzenesulfonyl chloride: This compound has a simpler structure with only one fluorine atom and no chlorine atoms, making it less reactive in certain substitution reactions.

    2-Chloro-4-fluorobenzenesulfonyl chloride: This compound has a different substitution pattern on the aromatic ring, which can affect its reactivity and the types of products formed in chemical reactions.

The unique combination of chlorine and fluorine atoms in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIHENVNFXQLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378839
Record name 4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13656-52-5
Record name 4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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